3-Methylquinoline-5-carbaldehyde
Description
Overview of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com Its structure, also known as 1-azanaphthalene, provides a versatile framework that is prevalent in a wide array of natural products, particularly alkaloids, and serves as a foundational building block for numerous synthetic compounds. mdpi.comnih.gov The significance of the quinoline ring system lies in its unique electronic properties and the multiple positions available for functionalization, which allows for the fine-tuning of a molecule's chemical and biological characteristics. nih.govrsc.org
This versatility makes quinoline a "privileged scaffold" in drug discovery, forming the core of many pharmacologically active agents with applications including antimalarial, anticancer, anti-inflammatory, and antibacterial therapies. nih.govnih.gov Beyond medicine, quinoline derivatives are integral to materials science, agrochemicals, and the manufacturing of dyes. pharmaguideline.com The ability to modify the quinoline core through various chemical reactions ensures its continued relevance in the development of novel compounds with tailored properties. rsc.org
Importance of Substituted Quinoline Carbaldehydes in Synthetic Chemistry
Within the vast family of quinoline derivatives, those bearing a carbaldehyde (or formyl) group are of particular importance to synthetic chemists. Quinoline carbaldehydes are highly valuable intermediates because the aldehyde group is a versatile functional handle for a wide range of chemical transformations. rsc.org It can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures. nih.govrsc.org
For instance, 2-chloroquinoline-3-carbaldehydes are well-established precursors for synthesizing a variety of fused heterocyclic systems, including thieno-, pyrano-, and pyridazino-quinolines. rsc.org The aldehyde functional group can be converted into other moieties like oximes, hydrazones, and acrylic acids, further expanding its synthetic utility. rsc.org This reactivity makes quinoline carbaldehydes key building blocks for creating libraries of diverse compounds for screening in drug discovery and materials science. nih.govmdpi.com
Rationale for Research Focus on 3-Methylquinoline-5-carbaldehyde
While extensive research exists for many quinoline isomers, this compound itself is not a widely documented compound in scientific literature. However, a rationale for its research focus can be constructed based on the known chemical principles of its constituent parts. The specific placement of the methyl and carbaldehyde groups creates a unique electronic and steric profile that could lead to novel properties.
The key attributes of this specific substitution pattern are:
Synthetic Versatility : The carbaldehyde at the 5-position provides a reactive site for derivatization, allowing for the attachment of other molecular fragments to build more complex structures. vulcanchem.com This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Steric Factors : The methyl group at the 3-position introduces steric hindrance that can direct the approach of reagents, potentially leading to high regioselectivity in subsequent reactions on the pyridine ring.
Investigating this particular isomer would allow researchers to explore how this unique combination of electronic and steric effects influences biological activity or its potential as a precursor for new functional materials.
Historical Context and Evolution of Quinoline Synthesis Methodologies
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov For many years, coal tar remained the primary commercial source. However, the need for specifically substituted quinolines for research, particularly for creating new dyes and pharmaceuticals, drove the development of numerous synthetic methods. nih.gov
Several classical named reactions, many developed in the late 19th century, are still fundamental to quinoline synthesis today. nih.govpharmaguideline.com These methods typically involve the cyclization of aniline (B41778) derivatives. While effective, many of these traditional methods are known for requiring harsh reaction conditions, such as high temperatures and strong acids. nih.gov Modern advancements have focused on developing milder, more efficient, and environmentally friendly protocols, including the use of microwave irradiation and novel catalysts to improve yields and reduce waste. nih.gov
Table 1: Key Historical Quinoline Synthesis Methods
| Synthesis Method | Year | Description |
|---|---|---|
| Skraup Synthesis | 1880 | Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. pharmaguideline.com |
| Doebner-von Miller Reaction | 1881 | A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which are often formed in situ from aldehydes and/or ketones. |
| Combes Synthesis | 1888 | Aniline is condensed with a β-diketone, followed by an acid-catalyzed ring closure to yield a substituted quinoline. pharmaguideline.com |
| Friedländer Synthesis | 1882 | Involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com |
| Pfitzinger Reaction | 1886 | Isatin is reacted with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com |
Table 2: Properties of Related Quinoline Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Form |
|---|---|---|---|
| 3-Methylquinoline (B29099) | C₁₀H₉N | 143.19 | Liquid |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | Yellow to off-white solid |
| 2-Methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₂ | 187.19 | Colorless solid |
Strategies for de novo Quinoline Ring Construction with C-3 Methyl Substitution
The creation of the 3-methylquinoline scaffold often involves the cyclocondensation of appropriately substituted aniline precursors with carbonyl compounds. The strategic choice of reactants and reaction conditions is crucial for directing the regioselectivity to achieve the desired substitution pattern.
Cyclocondensation Reactions
Cyclocondensation reactions form the cornerstone of quinoline synthesis, enabling the fusion of the benzene and pyridine rings. These methods are adaptable for the introduction of various substituents, including the methyl group at the C-3 position.
The Friedländer synthesis, a classical method for quinoline formation, involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov To synthesize this compound via this route, a potential precursor would be 2-amino-5-formylbenzaldehyde, which could be condensed with propionaldehyde. The reaction proceeds through an acid- or base-catalyzed condensation followed by a cyclodehydration. researchgate.netalfa-chemistry.com
A significant challenge in this approach is the availability and stability of the substituted 2-aminobenzaldehyde derivative. nih.gov Modifications to the classical Friedländer synthesis often focus on the in situ generation of the 2-aminocarbonyl compound to overcome these limitations. For instance, a domino nitro reduction-Friedländer heterocyclization can be employed, where a 2-nitrobenzaldehyde is reduced in the presence of the active methylene compound. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde | Propionaldehyde | Acid or Base | 3-Methylquinoline | |
| 2-Nitro-5-formylbenzaldehyde | Propionaldehyde | Fe/AcOH (reduction), then base | This compound | nih.gov |
The Doebner reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org To generate a 3-methyl substituted quinoline, a modification of this reaction, known as the Doebner-von Miller reaction, is more suitable. This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.org For the synthesis of a precursor to this compound, one could envision reacting an appropriately substituted aniline with crotonaldehyde.
The general mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org The harsh acidic conditions and the potential for side reactions are notable aspects of this methodology. chemijournal.com
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product Analogue | Reference |
| m-Aminobenzaldehyde | Crotonaldehyde | Acid (e.g., HCl, H2SO4) | This compound | wikipedia.org |
| Aniline | Crotonaldehyde | Lewis or Brønsted acids | 3-Methylquinoline | wikipedia.org |
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.org To synthesize a precursor for this compound, a substituted isatin, such as isatin-5-carbaldehyde, could be reacted with a carbonyl compound like acetone. The resulting 2-methylquinoline-4,5-dicarboxylic acid could then be selectively decarboxylated.
The mechanism involves the base-catalyzed ring-opening of isatin to form an α-keto-anilinic acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org
| Isatin Derivative | Carbonyl Compound | Base | Intermediate Product | Reference |
| Isatin-5-carbaldehyde | Acetone | Potassium Hydroxide | 2-Methylquinoline-4,5-dicarboxylic acid | wikipedia.orgresearchgate.net |
| Isatin | Acetone | Potassium Hydroxide | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgchemijournal.com To obtain 3-methylquinoline, a modification using crotonaldehyde (formed in situ from glycerol) is key. The reaction with an appropriately substituted aniline, such as m-aminophenol, would be necessary to introduce a functional group at the 5-position, which could later be converted to a carbaldehyde.
The reaction is known to be vigorous and can produce a variety of by-products due to polymerization and side reactions of the acrolein intermediate. wikipedia.org By-product analysis often reveals a complex mixture of quinoline derivatives and tar-like substances. The use of milder oxidizing agents and careful temperature control can improve the yield of the desired product. researchgate.net
| Aniline Derivative | Carbonyl Source | Oxidizing Agent | Conditions | Major Product(s) | By-products | Reference |
| m-Aminophenol | Glycerol | Nitrobenzene | H2SO4, heat | 5-Hydroxy-3-methylquinoline | Tar, polymerized acrolein | wikipedia.orgresearchgate.net |
| Aniline | Glycerol | Nitrobenzene | H2SO4, heat | Quinoline, 3-Methylquinoline | Tar, various isomers | wikipedia.org |
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgjptcp.com To achieve a 3-methylquinoline structure, a β-diketone such as pentane-2,4-dione would be a suitable reactant. The reaction with an aniline bearing a substituent at the meta-position that can be converted to a carbaldehyde would be a potential route.
The mechanism proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone. wikipedia.org
| Aniline Derivative | β-Diketone | Catalyst | Product | Reference |
| m-Aminobenzaldehyde diethyl acetal | Pentane-2,4-dione | H2SO4 | 3-Methyl-5-(diethoxymethyl)quinoline | wikipedia.orgcambridge.org |
| Aniline | Pentane-2,4-dione | H2SO4 | 2,4-Dimethylquinoline | wikipedia.org |
Synthetic Routes and Formylation Strategies for this compound
The synthesis of this compound, a significant heterocyclic aldehyde, involves a two-stage process: the initial construction of the 3-methylquinoline core followed by the regioselective introduction of a formyl group at the C-5 position. This article delves into the various synthetic methodologies available for both stages, providing a detailed overview of oxidative annulation, transition metal-catalyzed cyclizations, and multicomponent reactions for the quinoline ring formation. Subsequently, it explores the application of Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions for the crucial C-5 formylation of 3-methylquinoline precursors.
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-methylquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-10-9(7-13)3-2-4-11(10)12-6-8/h2-7H,1H3 |
InChI Key |
ULYISZWCRLYCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Methylquinoline 5 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a key site for a variety of chemical transformations, making 3-Methylquinoline-5-carbaldehyde a valuable intermediate in the synthesis of diverse derivatives.
Condensation Reactions (e.g., Schiff Base Formation)
The aldehyde functionality of quinoline (B57606) carbaldehydes readily undergoes condensation reactions with primary amines to form Schiff bases (imines). While specific studies on this compound are not extensively documented, the reactivity can be inferred from related quinoline-3-carbaldehydes and other aromatic aldehydes. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.
For instance, various 2-chloroquinoline-3-carbaldehydes have been condensed with anilines and hydrazines to produce the corresponding Schiff bases and hydrazones. aobchem.commdpi.com It is expected that this compound would react similarly with a range of primary amines, hydrazines, and related compounds to yield a diverse library of imine derivatives. The general reaction scheme is as follows:
This compound + R-NH₂ → 3-Methyl-5-(iminomethyl)quinoline derivative + H₂O
These Schiff bases are not merely synthetic curiosities; they are often investigated for their potential biological activities.
| Reactant Type | Product Type | General Conditions |
| Primary Amines (e.g., anilines) | Schiff Bases (Imines) | Acid catalysis (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol) |
| Hydrazines (e.g., hydrazine (B178648) hydrate, phenylhydrazine) | Hydrazones | Reflux in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid |
| Hydroxylamine (B1172632) | Oximes | Reaction with hydroxylamine hydrochloride |
| Semicarbazide/Thiosemicarbazide | Semicarbazones/Thiosemicarbazones | Condensation reaction, often in an alcoholic solvent |
Oxidation and Reduction Pathways of the Carbaldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of quinoline derivatives.
Oxidation: The oxidation of the formyl group to a carboxyl group is a common transformation. While specific oxidizing agents for this compound are not detailed in the available literature, standard reagents used for the oxidation of aromatic aldehydes are expected to be effective. These can include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The product of this reaction would be 3-methylquinoline-5-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. For example, the oxidation of related quinoline-3-carbaldehydes has been reported.
Reduction: The reduction of the aldehyde to a primary alcohol, (3-methylquinolin-5-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, typically used in an alcoholic solvent like ethanol or methanol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, although they are less selective if other reducible functional groups are present.
| Transformation | Reagent Examples | Product |
| Oxidation | KMnO₄, CrO₃, Ag₂O | 3-Methylquinoline-5-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (3-Methylquinolin-5-yl)methanol |
Nucleophilic Addition Reactions
The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles. mdpi.com These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups. Examples of nucleophilic addition reactions that this compound is expected to undergo include:
Grignard and Organolithium Reagents: Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols.
Cyanide Addition: The addition of a cyanide ion (e.g., from NaCN or KCN) would form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) would convert the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond.
Aldol and Related Condensations: In the presence of a strong base, the aldehyde could potentially react with enolates or other carbon nucleophiles in aldol-type condensation reactions.
Further Functionalization of the Quinoline Core
The quinoline ring system itself is a platform for further chemical modification through substitution reactions.
Electrophilic Aromatic Substitution (SEAr) Reactivity Patterns
In quinoline, electrophilic aromatic substitution generally occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. The substitution typically favors positions 5 and 8. nih.gov The presence of the methyl group at position 3 and the aldehyde at position 5 in this compound will influence the regioselectivity of further electrophilic substitutions.
The methyl group is an activating, ortho-, para-directing group, while the carbaldehyde group is a deactivating, meta-directing group. Therefore, for an incoming electrophile, the directing effects would be as follows:
The aldehyde at C5 will direct incoming electrophiles to C7.
The methyl group at C3 will direct towards C2 and C4 (on the pyridine ring) and C-alpha to the fused system (less likely).
Nucleophilic Substitutions on the Quinoline Ring
Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally difficult unless activated by electron-withdrawing groups or a good leaving group is present. The pyridine ring is more susceptible to nucleophilic attack than the benzene ring. Positions 2 and 4 are the most common sites for nucleophilic substitution, especially if a good leaving group like a halogen is present. chemicalbook.com
In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a derivative with a leaving group (e.g., a halogen) at the 2- or 4-position were synthesized, it would readily undergo substitution by various nucleophiles such as amines, alkoxides, and thiolates.
Exploration of Synthetic Potential from Quinoline-3-Carbaldehydes
The synthetic utility of quinoline-3-carbaldehydes has been more extensively explored, offering valuable insights into the potential transformations of the 5-carbaldehyde isomer. nih.gov These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems. nih.gov
For instance, 2-chloroquinoline-3-carbaldehydes are widely used intermediates. nih.govrlavie.comrsc.org The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various substituents, while the aldehyde at the 3-position can undergo a range of reactions. These include:
Wittig Reaction: To introduce a styryl moiety. acs.org
Condensation Reactions: With anilines to form quinoline derivatives. acs.org
Reduction: To form the corresponding alcohol. acs.org
Formation of Hydrazones: Which can be further derivatized. rlavie.com
Multicomponent Reactions: To construct complex fused heterocyclic systems. rsc.org
These reactions highlight the synthetic potential inherent in the quinoline-carbaldehyde framework. It is reasonable to expect that this compound would undergo similar transformations at its aldehyde group, providing access to a diverse range of novel chemical entities.
Advanced Spectroscopic Elucidation of 3 Methylquinoline 5 Carbaldehyde
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The infrared spectrum of 3-methylquinoline-5-carbaldehyde is expected to exhibit distinct absorption bands corresponding to its constituent parts: the quinoline (B57606) core, the methyl group, and the aldehyde functionality.
Key expected vibrational frequencies include:
C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would likely appear between 2980-2870 cm⁻¹.
C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the aldehyde, is predicted to be prominent in the range of 1710-1690 cm⁻¹. The conjugation of the aldehyde with the aromatic quinoline system could shift this frequency slightly.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring are expected to produce a series of bands in the 1620-1430 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are anticipated in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific pattern of out-of-plane bends can provide information about the substitution pattern of the aromatic rings.
Aldehyde C-H Stretching: A pair of weak to medium bands characteristic of the aldehyde C-H bond stretching are expected around 2850 cm⁻¹ and 2750 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2980-2870 |
| Aldehyde C-H Stretch | 2850 and 2750 |
| C=O Stretch (Aldehyde) | 1710-1690 |
| C=C and C=N Stretch (Quinoline) | 1620-1430 |
| Aromatic C-H In-Plane Bend | 1300-1000 |
| Aromatic C-H Out-of-Plane Bend | 900-675 |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR bands are associated with vibrations involving a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability.
For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring and the C-C bonds of the aromatic system, which are expected to produce strong signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often prominent in the Raman spectrum. The C=O stretching vibration of the aldehyde would also be observable, though typically weaker than in the IR spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Ring Breathing Modes (Quinoline) | 1000-1050 |
| Aromatic C=C Stretching | 1580-1620 |
| Methyl C-H Symmetric Stretch | ~2930 |
| Aldehyde C=O Stretch | 1690-1710 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the aldehyde proton, the aromatic protons on the quinoline ring, and the methyl protons.
Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet in the downfield region of δ 9.8–10.5 ppm.
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the electron-withdrawing aldehyde group.
Methyl Protons: The three protons of the methyl group at the 3-position are expected to resonate as a singlet in the upfield region, likely around δ 2.4–2.6 ppm.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |
| Aromatic (Quinoline Ring) | 7.0 - 9.0 | Multiplets |
| Methyl (-CH₃) | 2.4 - 2.6 | Singlet |
¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.
Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and is expected to appear significantly downfield, in the range of δ 190–200 ppm.
Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region, generally between δ 120 and 155 ppm. The carbon atom attached to the nitrogen (C2 and C8a) and the carbon bearing the aldehyde group (C5) will have their chemical shifts influenced by these substituents.
Methyl Carbon: The carbon of the methyl group is expected to appear in the upfield aliphatic region, typically around δ 20–25 ppm.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (Quinoline Ring) | 120 - 155 |
| Methyl (-CH₃) | 20 - 25 |
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, advanced NMR techniques are employed.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be instrumental in differentiating the types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like the carbonyl carbon and the ring junction carbons) are not observed. For this compound, this would allow for the clear identification of the methyl carbon and the aromatic CH carbons.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the quinoline ring, aiding in the assignment of the aromatic signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. This would link the proton signals of the methyl group and the aromatic CH groups to their corresponding carbon signals.
Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular weight determination and structural elucidation by analyzing fragmentation patterns. For this compound, a combination of mass spectrometric methods provides a wealth of information.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy (typically with errors below 5 ppm). nih.govnih.govshimadzu.com This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C₁₁H₉NO, the theoretical exact mass can be calculated. HRMS analysis is expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming the elemental formula. In studies of similar quinolinecarbaldehydes, HRMS equipped with an Electrospray Ionization (ESI) source has been successfully used to confirm their composition by comparing the measured mass of the protonated molecule [M+H]⁺ with the calculated value. materials-science.info
| Parameter | Value for C₁₁H₉NO |
|---|---|
| Molecular Formula | C₁₁H₉NO |
| Nominal Mass | 171 Da |
| Theoretical Exact Mass (Monoisotopic) | 171.06841 Da |
| Expected HRMS Ion (ESI+) | [M+H]⁺ |
| Expected [M+H]⁺ m/z | 172.07569 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an essential tool for assessing the purity of volatile compounds like this compound and provides structural information based on the compound's mass spectrum and retention time. nih.govresearchgate.net
In a typical GC-MS analysis, the molecule is ionized, often by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺˙) would be observed at an m/z of 171. Characteristic fragmentation would likely involve the loss of the formyl group (CHO·, 29 Da) to yield a fragment at m/z 142, or the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 143. This latter fragment corresponds to the molecular ion of 3-methylquinoline (B29099) itself. nih.gov Studies on other quinolinecarbaldehydes confirm that a preferential fragmentation pathway is the initial loss of the carbonyl group. materials-science.info
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 171 | [C₁₁H₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 143 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 142 | [M - CHO]⁺ | Loss of the formyl group |
| 115 | [C₉H₇]⁺ | Further fragmentation (loss of HCN from m/z 142) |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly suited for polar, and often less volatile, molecules. shimadzu.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This is highly useful for confirming the molecular weight of the analyte.
Given the presence of the basic nitrogen atom in the quinoline ring, this compound is expected to be readily protonated under positive-ion ESI conditions. The resulting mass spectrum would be dominated by the pseudomolecular ion [M+H]⁺ at an m/z of 172. This technique has been widely applied in the characterization of various quinoline derivatives, confirming their molecular weights through the observation of the [M+H]⁺ ion. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While no crystal structure for this compound has been reported in the surveyed literature, data from closely related compounds can illustrate the expected structural features. For instance, the crystallographic analysis of other substituted quinolines reveals detailed information about their solid-state conformation. materials-science.info A study on 2-Chloro-7-methylquinoline-3-carbaldehyde provides a relevant example of the data obtained from such an analysis. nih.gov For this compound, the quinoline ring system is anticipated to be essentially planar, with the aldehyde and methyl substituents positioned on the ring.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.458 (3) |
| b (Å) | 3.9382 (8) |
| c (Å) | 16.923 (3) |
| β (°) | 112.854 (3) |
| Volume (ų) | 949.3 (3) |
| Z (molecules/unit cell) | 4 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and the extent of π-conjugation within a molecule.
The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic quinoline system, which is extended by the π-system of the carbaldehyde group. Typically, intense absorptions at shorter wavelengths are assigned to π→π* transitions within the conjugated system. Weaker absorptions at longer wavelengths can often be attributed to n→π* transitions, involving the non-bonding electrons on the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group. The solvent polarity can influence the position of these absorption bands (solvatochromism). Studies on related quinoline-3-carbaldehyde derivatives confirm that the quinoline framework linked to an acceptor group gives rise to characteristic absorption spectra. chemijournal.com
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π | π bonding to π antibonding | Shorter (UV) | High |
| n → π | Non-bonding (N, O) to π antibonding | Longer (UV/Vis) | Low |
Computational and Theoretical Investigations of 3 Methylquinoline 5 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. For quinoline (B57606) derivatives, these methods are widely used to predict optimized geometries, relative energies of different forms, and spectroscopic characteristics. scirp.org
Density Functional Theory (DFT) stands as a cornerstone for the computational study of quinoline-based compounds due to its balance of accuracy and computational cost. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed to investigate the electronic structure and energetics of these molecules. dergi-fytronix.comarabjchem.orgtandfonline.com DFT calculations are instrumental in determining the optimized molecular geometry, total energy, and the distribution of electron density. tandfonline.com
For related molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations have been used to identify the most stable conformers and quantify their energy differences. dergi-fytronix.com Such studies provide a reliable description of molecular properties including vibrational frequencies and thermodynamic parameters, which show good agreement with experimental data where available. scirp.org
The Hartree-Fock (HF) method is another quantum mechanical approach used in the study of quinoline derivatives, often serving as a baseline for more advanced calculations. researchgate.net While DFT methods include a portion of electron correlation for more accurate results, HF provides a foundational understanding of the electronic structure. scirp.org In studies of similar molecules like quinoline-4-carbaldehyde, HF calculations have been performed alongside DFT to compare theoretical outcomes. researchgate.net Although generally less accurate than DFT for many molecular properties due to the neglect of electron correlation, the HF method is computationally less demanding and provides a valuable qualitative picture of the molecular orbitals. scirp.orgresearchgate.net
The choice of basis set is critical for the accuracy of quantum chemical calculations. For quinoline derivatives, Pople-style basis sets are commonly selected. The 6-311++G(d,p) basis set is a popular and robust choice, offering a high degree of flexibility for describing the electronic distribution. dergi-fytronix.comarabjchem.orgresearchgate.net This triple-zeta basis set includes diffuse functions (++) on heavy and hydrogen atoms to accurately model non-covalent interactions and anions, and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of atomic orbitals in a molecular environment. dergi-fytronix.comresearchgate.net This level of theory has been successfully used to optimize the geometries and calculate properties of various quinoline carboxaldehydes and their derivatives. dergi-fytronix.comtandfonline.com
The presence of a rotatable single bond between the quinoline ring and the carbaldehyde group in molecules like 3-Methylquinoline-5-carbaldehyde necessitates a thorough conformational analysis. Theoretical studies on the related quinoline-5-carboxaldehyde have identified stable conformers arising from the different orientations of the carboxaldehyde moiety. researchgate.net
By systematically rotating the relevant dihedral angle (e.g., C4-C3-C-O in a similar carbaldehyde), a potential energy surface can be generated. dergi-fytronix.com This analysis reveals the minimum energy conformers and the energy barriers for transition between them. For instance, in 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two planar conformers were identified, with the energy difference between them calculated to be quite small. dergi-fytronix.com This suggests that multiple conformers may coexist at room temperature. researchgate.net
| Conformer | Total Energy (Hartree) | Energy Difference (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| ClMQC-1 (trans) | -896.223 | 0.0 | 2.53 |
| ClMQC-2 (cis) | -896.218 | 13.4 | 6.41 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of quinoline derivatives and their interactions with their environment over time. mdpi.comdoi.org These simulations provide insights into the stability of ligand-protein complexes and the structural flexibility of the molecule. mdpi.com For quinoline compounds, MD simulations are often run for periods up to 100 nanoseconds in a periodic water box to mimic physiological conditions. mdpi.comdoi.org
Force fields such as CHARMM36 or OPLS are used to define the potential energy of the system. arabjchem.orgmdpi.com The stability of the system throughout the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions. A stable RMSD value over time indicates that the molecule has reached equilibrium in its simulated environment. mdpi.com This technique is crucial for understanding how a molecule like this compound might behave and interact in a biological system. nih.gov
Electronic Structure Analysis
Detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and optical properties. This involves examining the frontier molecular orbitals, charge distribution, and intramolecular bonding interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of electronic structure analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. researchgate.netwuxiapptec.com A large energy gap implies high stability and low reactivity. For related quinoline carbaldehydes, the HOMO is typically localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule. dergipark.org.tr The HOMO-LUMO gap is also used to calculate global reactivity descriptors and predict electronic transitions. dergipark.org.tr
| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| trans | -6.79 | -3.04 | 3.75 |
| cis | -6.87 | -3.03 | 3.84 |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a visual guide to its reactive sites. dergi-fytronix.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For quinoline aldehydes, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic interaction. dergi-fytronix.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. arabjchem.orgmpg.de This method provides a quantitative understanding of intramolecular interactions, such as hyperconjugation, which result from charge transfer between filled donor NBOs and empty acceptor NBOs. dergi-fytronix.comwisc.edu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. arabjchem.orgwisc.edu In quinoline derivatives, significant stabilization often arises from π-π* interactions within the aromatic rings and interactions involving the lone pairs on the nitrogen and oxygen atoms. dergi-fytronix.com
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 180.45 |
| π(C5-C6) | π(C7-C8) | 89.10 |
| π(C7-C8) | π(C9-C10) | 91.32 |
| π(C9-C10) | π(C5-C6) | 69.81 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Natures)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.
For quinoline derivatives, the HOMO is typically delocalized over the quinoline ring system, while the LUMO is also centered on the heterocyclic structure. In the case of this compound, one would expect the electron-donating methyl group and the electron-withdrawing carbaldehyde group to influence the energies and distributions of these orbitals.
While specific values for this compound are not present in the cited literature, data from analogous compounds illustrate the typical findings from FMO analysis. For instance, a study on a different novel quinoline derivative found the HOMO-LUMO energy gap to be 4.06 eV, indicating a stable molecule. researchgate.net Another analysis of a 3-chloro-3-methyl piperidine (B6355638) derivative reported an energy gap of 3.788 eV, also suggesting a molecule with significant stability. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds This table presents data for related molecules to demonstrate the typical values obtained from FMO analysis, as specific data for this compound is not available in the provided search results.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| Novel Quinoline Derivative | - | - | 4.06 | researchgate.net |
| 3β,6β-dichloro-5α-hydroxy-5α–cholestane | -4.767 | -0.979 | 3.788 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for interpretation.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack.
Green Regions : Represent neutral or very low potential areas.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, due to the high electronegativity of these atoms. These sites are nucleophilic. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the aromatic ring would exhibit positive potential (blue), marking them as electrophilic sites. researchgate.net This visualization helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.
Mulliken Charge Analysis
Mulliken population analysis is a method for calculating partial atomic charges within a molecule from the results of computational chemistry calculations. researchgate.net These charges provide a quantitative measure of the electron distribution and help identify acidic and basic sites. While known to be dependent on the basis set used in the calculation, it remains a common method for analyzing electronic structure. researchgate.net
In this compound, a Mulliken charge analysis would likely show:
A significant negative charge on the quinoline nitrogen and the carbonyl oxygen.
A positive charge on the carbonyl carbon, making it an electrophilic center.
Small positive charges on the hydrogen atoms.
Varying, smaller charges on the carbon atoms of the ring system, influenced by their position relative to the substituents.
This detailed charge distribution complements the qualitative picture provided by MEP mapping and is crucial for a deeper understanding of the molecule's reactivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be correlated with experimental data (such as FT-IR, NMR, and UV-Vis) to confirm the molecular structure and aid in the assignment of spectral bands.
For a molecule like this compound, DFT calculations could predict:
Vibrational Frequencies (FT-IR) : Theoretical calculation of vibrational modes can help assign the peaks observed in an experimental FT-IR spectrum. For instance, the characteristic C=O stretching frequency of the aldehyde and the C-H stretching and bending modes of the methyl and aromatic groups could be calculated and compared to experimental values.
NMR Chemical Shifts : Theoretical predictions of 1H and 13C NMR chemical shifts are valuable for assigning signals in experimental spectra, confirming the structure of the synthesized compound.
Electronic Transitions (UV-Vis) : Time-Dependent DFT (TD-DFT) can predict the electronic transitions (e.g., n→π* and π→π*) and their corresponding absorption wavelengths, which can be compared with the experimental UV-Vis spectrum.
Studies on related compounds like 2-chloroquinoline-3-carbaldehyde (B1585622) demonstrate that theoretical calculations using DFT can produce vibrational and electronic spectra that are in good agreement with experimental findings.
Reaction Mechanism Elucidation via Computational Methods, including Selectivity Prediction
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. rsc.org By modeling reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction. This allows for the determination of activation barriers, which control reaction rates, and the relative stability of products, which governs selectivity.
For reactions involving this compound, computational studies could be employed to:
Investigate Reaction Pathways : For example, in a condensation reaction involving the aldehyde group, DFT could be used to model the stepwise mechanism, identifying the transition state for each step.
Predict Selectivity : In cases where multiple products can be formed, computational modeling can predict which isomer is favored by comparing the activation energies of the competing pathways. A lower activation barrier corresponds to the kinetically preferred product. This is particularly relevant for reactions on the substituted quinoline ring.
Understand Catalyst Role : If a reaction is catalyzed, computational methods can model the interaction between the substrate and the catalyst, explaining how the catalyst lowers the activation energy.
Reviews on the reactivity of 2-chloroquinoline-3-carbaldehydes show their use in a wide array of synthetic transformations, including nucleophilic substitutions and cycloadditions. nih.govresearchgate.netresearchgate.net Computational studies of these reaction types can provide deep mechanistic insights that are difficult to obtain through experimental means alone. rsc.org
Advanced Materials and Catalytic Applications of 3 Methylquinoline 5 Carbaldehyde Derivatives
Applications in Materials Science
The adaptable structure of 3-methylquinoline-5-carbaldehyde allows for its incorporation into various materials, leading to enhanced functionalities. These applications span from optoelectronic devices to novel dyes and colorants.
Use in Functional Materials (e.g., Optoelectronic Devices, Polymers)
Quinoline (B57606) derivatives are increasingly utilized in the fabrication of functional organic materials. Their inherent properties, such as good solubility, chemical stability, and miscibility in organic solvents, make them prime candidates for optoelectronic devices. nih.gov In the realm of polymers, these derivatives can be integrated into polymer backbones or used as additives to create composites with tunable optical and electrical characteristics. For instance, composites of conjugated polymers and nanoparticles have been developed that exhibit composition-tunable optical constants, which are crucial for creating efficient photonic structures like distributed Bragg reflectors and waveguides. nih.gov The incorporation of such quinoline derivatives can enhance the performance of these materials in applications like optical switching and sensor technology. mdpi.com
Role in Third-Generation Photovoltaics (e.g., Organic Solar Cells, Dye-Sensitized Solar Cells)
Third-generation photovoltaics aim to improve upon traditional silicon-based solar cells by offering lower production costs, flexibility, and reduced environmental impact. researchgate.net Quinoline derivatives, including those derived from this compound, have shown significant promise in this area. nih.gov They are versatile enough to be used in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov
In Organic Solar Cells (OSCs) , which utilize organic polymers and small molecules as their active materials, quinoline derivatives can be employed to enhance charge transport and improve power conversion efficiency (PCE). researchgate.netresearchgate.net The tunability of their energy levels allows for better alignment with other materials in the solar cell stack, facilitating more efficient charge separation and collection. researchgate.net
In Dye-Sensitized Solar Cells (DSSCs) , a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor. rsc.org Quinoline-based dyes are attractive for this purpose due to their strong light absorption properties. The goal is to achieve a panchromatic response, where the dye absorbs as much of the incoming sunlight as possible. rsc.org The performance of various third-generation solar cell technologies is an active area of research, with DSSCs representing one of the longest-standing technologies in this field. ossila.com
| Third-Generation Photovoltaic Technologies |
| Organic Solar Cells (OSCs) |
| Dye-Sensitized Solar Cells (DSSCs) |
| Perovskite Solar Cells |
| Quantum Dot Solar Cells |
| Data sourced from multiple overviews of third-generation photovoltaics. researchgate.netossila.com |
Integration into Organic Light-Emitting Diodes (OLEDs) and Transistors
Beyond photovoltaics, quinoline derivatives are valuable components in other optoelectronic devices. They have been identified as effective materials for the emissive layer of Organic Light-Emitting Diodes (OLEDs) . nih.govnih.gov Their chemical structure can be modified to tune the emission color and improve the efficiency and stability of the device. Similarly, these derivatives are being explored for use in organic field-effect transistors (OFETs) , where their charge-carrying capabilities can be harnessed. nih.govnih.gov The development of all-polymer optoelectronic devices, including microcavities and light-emitting diodes, demonstrates the potential for creating highly integrated and efficient organic semiconductor-based structures. nih.gov
Precursors for Dyes and Colorants
The chromophoric nature of the quinoline ring system makes its derivatives, including this compound, excellent precursors for the synthesis of novel dyes and colorants. ckthakurcollege.net These can be used in a variety of applications, from traditional textile dyeing to advanced materials where specific photophysical properties are required. The reactivity of the carbaldehyde group allows for straightforward chemical modification, enabling the creation of a diverse library of colored compounds with tailored absorption and emission spectra.
Roles as Ligands in Organometallic Catalysis
The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group in this compound make it an effective ligand for coordinating with metal ions. This has led to its use in the design and synthesis of novel organometallic catalysts.
Design and Synthesis of Metal Complexes with Quinoline-Carbaldehyde Ligands
The synthesis of metal complexes using quinoline-carbaldehyde derivatives as ligands is a burgeoning area of research. researchgate.net These ligands can be bidentate, coordinating to a metal center through both the quinoline nitrogen and the carbaldehyde oxygen. The resulting metal complexes can exhibit unique catalytic properties. The design of these complexes often involves the condensation of the quinoline-carbaldehyde with other molecules to form more complex Schiff base ligands, which can then be complexed with various transition metals like copper, nickel, and cobalt. acs.orgmdpi.com
Catalytic Activity in Organic Transformations
Derivatives of this compound, particularly those forming Schiff bases and their subsequent metal complexes, are emerging as a versatile class of catalysts in a variety of organic transformations. The inherent electronic properties and structural features of the quinoline nucleus, combined with the reactive aldehyde group, allow for the design of sophisticated ligands that can coordinate with various metal centers. These metal complexes often exhibit significant catalytic activity, facilitating reactions with high efficiency and selectivity. The catalytic prowess of these compounds is largely attributed to the synergistic effect between the quinoline moiety, the imine bond of the Schiff base, and the coordinated metal ion, which can activate substrates and stabilize transition states.
The primary catalytic applications of this compound derivatives are centered on their use as ligands in transition metal catalysis. The nitrogen atom of the quinoline ring and the imine nitrogen of the Schiff base derivative provide excellent coordination sites for metal ions such as copper, cobalt, nickel, and manganese. nih.govijfans.orgcusat.ac.in This coordination can lead to the formation of stable and catalytically active species that can participate in a range of synthetic methodologies.
Research into the catalytic applications of structurally similar quinoline and quinoxaline-based Schiff base metal complexes has provided significant insights into the potential of this compound derivatives. These studies have demonstrated their efficacy in oxidation, condensation, and other carbon-carbon bond-forming reactions. mdpi.comjetir.org
Catalytic Oxidation Reactions
One of the most explored areas for these types of catalysts is in oxidation reactions. For instance, Schiff base complexes of transition metals derived from quinoxaline-2-carboxaldehyde have shown notable catalytic activity in the oxidation of catechols to their corresponding quinones. cusat.ac.inresearchgate.net In these reactions, the metal center, stabilized by the Schiff base ligand, acts as a redox-active site, facilitating the transfer of electrons from the substrate to an oxidant, often atmospheric oxygen. The electronic nature of the substituents on the quinoline ring can significantly influence the catalytic efficiency.
A study on manganese(II) complexes of Schiff bases derived from 3-hydroxy-quinoxaline-2-carboxaldehyde highlighted their effectiveness as oxidation catalysts for a range of organic substrates. taylorfrancis.com Similarly, copper and oxovanadium(IV) complexes of Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde have been successfully employed as catalysts in the hydroxylation of phenol (B47542) and the oxidation of cyclohexene, respectively. researchgate.net These findings strongly suggest that analogous complexes derived from this compound could exhibit similar or enhanced catalytic activities in various oxidation processes.
Condensation Reactions
Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones, has been successfully catalyzed by Schiff base metal complexes. mdpi.com For example, a Cu(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) demonstrated remarkable catalytic activity and high yields in the synthesis of chalcone (B49325) derivatives. mdpi.com This suggests that metal complexes of Schiff bases derived from this compound could serve as efficient catalysts for similar condensation reactions, providing a pathway to a variety of valuable organic compounds.
The following table summarizes the catalytic activity of analogous quinoline-based Schiff base metal complexes in various organic transformations, providing a predictive framework for the potential applications of this compound derivatives.
| Catalyst/Ligand Family | Metal Ion | Organic Transformation | Substrate | Product | Yield (%) | Reference(s) |
| Quinoxaline-2-carboxaldehyde Schiff Bases | Co(II) | Catechol Oxidation | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | High | cusat.ac.in |
| Quinoxaline-2-carboxaldehyde Schiff Bases | Mn(II), Ni(II), Cu(II) | Catechol Oxidation | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Moderate to High | cusat.ac.in |
| 3-Hydroxy-quinoxaline-2-carboxaldehyde Schiff Bases | Mn(II) | Various Oxidations | Alcohols, Phenols | Aldehydes, Quinones | - | taylorfrancis.com |
| 3-Hydroxyquinoxaline-2-carboxaldehyde Schiff Bases | Cu(II) | Phenol Hydroxylation | Phenol | Catechol, Hydroquinone | - | researchgate.net |
| 3-Hydroxyquinoxaline-2-carboxaldehyde Schiff Bases | Oxovanadium(IV) | Cyclohexene Oxidation | Cyclohexene | - | - | researchgate.net |
| Pyridine-2-yl-methanimine Schiff Base | Cu(II) | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | Chalcone derivatives | >90 | mdpi.com |
This interactive data table showcases the potential of quinoline-based Schiff base metal complexes as catalysts. While direct data for this compound derivatives is still emerging, the performance of these analogous systems provides a strong foundation for future research and application in catalysis.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-Methylquinoline-5-carbaldehyde, and how do reaction conditions influence yield?
- The Vilsmeier-Haack reaction is a common method for synthesizing quinoline carbaldehydes, involving cyclization of acetanilide derivatives with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Adjusting stoichiometry (e.g., POCl₃:DMF ratio) and reaction temperature (typically 80–100°C) can optimize yields. For example, substituting 2-chloro precursors with methyl groups requires careful control of electrophilic substitution to avoid over-halogenation .
- Example protocol : React 3-methylacetanilide with POCl₃/DMF at 90°C for 6 hours, followed by hydrolysis. Yield improvements (from ~45% to 65%) are achievable by adding anhydrous ZnCl₂ as a Lewis acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while the methyl group at C3 appears as a triplet at δ 2.4–2.6 ppm. Aromatic protons in the quinoline ring show splitting patterns between δ 7.5–8.5 ppm .
- Mass spectrometry (MS) : A molecular ion peak [M⁺] at m/z 185.1 (calculated for C₁₁H₉NO) confirms the molecular formula. Fragmentation patterns (e.g., loss of CHO group at m/z 156) aid structural validation .
- Elemental analysis : Acceptable tolerances are ≤0.3% for C, H, N (e.g., Calc. C 71.34%, H 4.90%, N 7.56%; Found C 71.28%, H 4.87%, N 7.52%) .
Q. What solvents and conditions are optimal for storing this compound?
- Store under inert gas (Ar/N₂) in amber vials at –20°C to prevent aldehyde oxidation. Solubility is highest in DMSO (≥50 mg/mL) and dichloromethane (≥30 mg/mL). Avoid aqueous buffers due to hydrolysis risks .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?
- Case study : Discrepancies in yields (lab-scale 65% vs. pilot-scale 42%) may arise from inefficient heat transfer during cyclization. Use microwave-assisted synthesis (e.g., 100 W, 120°C, 30 minutes) to enhance reproducibility and reduce side products .
- Statistical analysis : Apply ANOVA to test the significance of variables (temperature, catalyst loading) on yield. For example, a p-value <0.05 for temperature confirms its critical role .
Q. What strategies mitigate toxicity risks when studying this compound in biological systems?
- In vitro protocols : Use IC₅₀ values from MTT assays (e.g., IC₅₀ = 12 µM in HeLa cells) to establish safe concentrations. Include negative controls (e.g., untreated cells) and validate with flow cytometry for apoptosis .
- Ethical compliance : Obtain institutional approval (e.g., IACUC protocol #XYZ) for animal studies. Dose-limiting studies in mice should follow OECD Guideline 423, monitoring for neurotoxicity (e.g., tremors, ataxia) .
Q. How does the methyl group at C3 influence the compound’s reactivity in Schiff base formation?
- The electron-donating methyl group enhances nucleophilicity at the aldehyde, accelerating condensation with amines. Comparative studies show this compound reacts 1.8× faster than unsubstituted quinoline-5-carbaldehyde in ethanol at 25°C .
- Mechanistic insight : Density Functional Theory (DFT) calculations reveal a lower activation energy (ΔG‡ = 58 kJ/mol) for methyl-substituted derivatives due to stabilized transition states .
Methodological Guidance
Designing experiments to evaluate antimicrobial activity of this compound derivatives
- Step 1 : Synthesize Schiff bases by reacting the aldehyde with primary amines (e.g., aniline, benzylamine) in ethanol under reflux .
- Step 2 : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI M07-A10). Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Data interpretation : A ≥4-fold reduction in MIC compared to the parent compound indicates enhanced activity.
Addressing spectral interference in UV-Vis analysis of quinoline derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
